Comparative Lipophilicity (LogP) Analysis: 2-(1-Methylcyclopropyl)benzoic acid vs. 2-Cyclopropylbenzoic acid
2-(1-Methylcyclopropyl)benzoic acid exhibits a calculated logP value of approximately 3.6 . In contrast, the non-methylated analog, 2-cyclopropylbenzoic acid, has a reported logP of 2.26 [1]. This difference of +1.34 logP units is substantial, translating to a >20-fold increase in partition coefficient, which can profoundly alter a compound's pharmacokinetic profile, membrane permeability, and solubility in organic vs. aqueous media . The increased lipophilicity is attributed to the added methyl group on the cyclopropyl ring, which enhances the hydrophobic surface area .
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ~3.6 (predicted) |
| Comparator Or Baseline | 2-Cyclopropylbenzoic acid: LogP 2.26 |
| Quantified Difference | +1.34 logP units |
| Conditions | In silico prediction |
Why This Matters
A >20-fold difference in lipophilicity directly impacts bioavailability and cell permeability, making 2-(1-methylcyclopropyl)benzoic acid a distinct and non-interchangeable building block for lead optimization in drug discovery.
- [1] Molbase. (n.d.). 2-Cyclopropylbenzoic acid: LogP 2.2622. Retrieved from https://qiye.molbase.cn/compound/3158-74-5.html View Source
